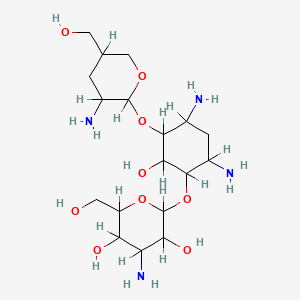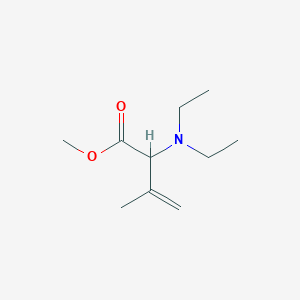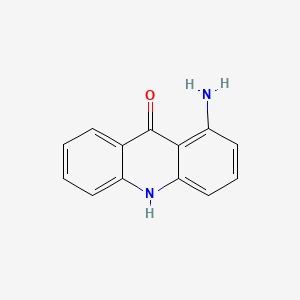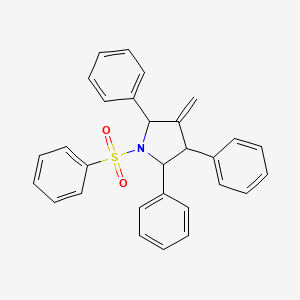![molecular formula C20H20N2O2 B14475485 N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide CAS No. 67332-59-6](/img/structure/B14475485.png)
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a methoxybenzamide moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide typically involves the reaction of 3-(dimethylamino)naphthalene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as a ligand in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like 1-(dimethylamino)naphthalene and 2-(dimethylamino)naphthalene share structural similarities.
Benzamide derivatives: Compounds such as 2-methoxybenzamide and 3-methoxybenzamide have similar functional groups.
Uniqueness: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is unique due to the combination of the naphthalene ring with both dimethylamino and methoxybenzamide groups. This structural arrangement imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence microscopy and material science .
Properties
CAS No. |
67332-59-6 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)naphthalen-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)18-13-15-9-5-4-8-14(15)12-17(18)21-20(23)16-10-6-7-11-19(16)24-3/h4-13H,1-3H3,(H,21,23) |
InChI Key |
DVZNXRWBTYBWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2C=C1NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)



![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)





![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
